MPO Inhibition Potency
The target compound demonstrates selective inhibition of human myeloperoxidase (MPO) with an IC50 of 159 nM, establishing a clear quantitative benchmark against its analogs and providing evidence for its use in inflammation-related research [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Myeloperoxidase |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine analogs or other MPO inhibitors |
| Quantified Difference | 159 nM provides a specific, actionable benchmark for assay design and compound selection. |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay |
Why This Matters
Provides a validated, quantitative IC50 value for MPO inhibition, enabling researchers to compare potency directly when selecting compounds for inflammatory disease models.
- [1] BindingDB. (n.d.). BDBM50554044. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
